3-Hydroxyhexadecanoic acid

Vue d'ensemble

Description

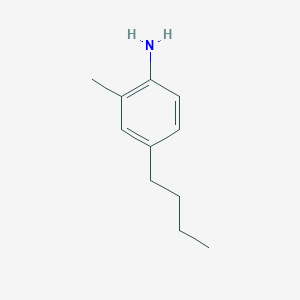

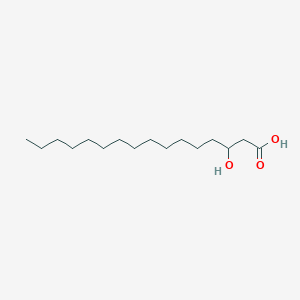

3-Hydroxyhexadecanoic acid, also known as 3-Hydroxypalmitic acid, is a long-chain fatty acid . It behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . It has a molecular formula of C16H32O3 and a molecular weight of 272.42 .

Synthesis Analysis

A new type of medium-chain-length-co-long-chain-length polyhydroxyalkanoate (mcl-co-lcl PHA) containing 39.25 mol% 3-hydroxyhexadecanoic (3HHD) was isolated from Bacillus thermoamylovorans strain PHA005 and utilized as biofuel substrate . The enantioselective organocatalytic synthesis of terminal epoxides, starting from long chain aldehydes, is the key-step of the methodology, followed by ring opening with vinylmagnesium bromide .

Molecular Structure Analysis

The molecular structure of 3-Hydroxyhexadecanoic acid is represented by the formula C16H32O3 . The InChI string representation is InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) .

Physical And Chemical Properties Analysis

3-Hydroxyhexadecanoic acid has a melting point of 78-79 °C and a predicted boiling point of 405.0±28.0 °C . Its predicted density is 0.955±0.06 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol . The compound is solid at room temperature and is white to off-white in color .

Applications De Recherche Scientifique

Biochemistry Research

3-Hydroxyhexadecanoic acid: is utilized in biochemistry research for the synthesis and characterization of fatty acid intermediates. It’s particularly important in studies involving β-oxidation of fatty acids .

Pharmaceutical Industry

In the pharmaceutical sector, 3-Hydroxyhexadecanoic acid is found in the mitochondria of cells and is abundant in human plasma. It’s used to form stable amide bonds with primary amine groups, which is crucial for drug development .

Agriculture

This compound plays a significant role in agriculture as a key monomer of cutin in the plant cuticle. It’s involved in the biosynthesis of protective barriers in plants, which is essential for crop protection .

Cosmetic Industry

3-Hydroxyhexadecanoic acid: is a component of various cosmetic products. Its derivatives are used as emollients and conditioning agents, contributing to the texture and moisture retention in skincare products .

Environmental Applications

The environmental applications of 3-Hydroxyhexadecanoic acid include its use as a biofuel substrate. It’s derived from bacterial sources and contributes to sustainable energy solutions .

Food Industry

In the food industry, 3-Hydroxyhexadecanoic acid and its derivatives can be used as emulsifiers or preservatives. They help in maintaining the quality and longevity of food products .

Material Science

Research in material science leverages 3-Hydroxyhexadecanoic acid for developing new materials with enhanced properties. It’s used in creating polymers and coatings with specific functional attributes .

Industrial Uses

Industrially, 3-Hydroxyhexadecanoic acid is used in the formulation of mixtures and as a processing aid. Its properties are beneficial in various manufacturing processes .

Safety and Hazards

3-Hydroxyhexadecanoic acid is classified under GHS07 for safety . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation .

Mécanisme D'action

Target of Action

3-Hydroxyhexadecanoic acid, also known as (S)-beta-hydroxypalmitate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is a very hydrophobic molecule .

Mode of Action

3-Hydroxyhexadecanoic acid is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. By uncoupling oxidative phosphorylation, it can potentially alter the energy metabolism of the cell .

Biochemical Pathways

It is known to be involved in fatty acid biosynthesis . Specifically, it is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .

Pharmacokinetics

As a long-chain fatty acid, it is likely to be absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

As an uncoupler of oxidative phosphorylation, it can potentially alter the energy metabolism of the cell, which could have various downstream effects depending on the specific cell type and physiological context .

Action Environment

The action, efficacy, and stability of 3-Hydroxyhexadecanoic acid can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and activity . .

Propriétés

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexadecanoic acid | |

CAS RN |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.